molecular formula C13H17Br B13273207 [2-(Bromomethyl)cyclohexyl]benzene

[2-(Bromomethyl)cyclohexyl]benzene

Cat. No.: B13273207
M. Wt: 253.18 g/mol
InChI Key: GSZULYWYBJLBOP-UHFFFAOYSA-N
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Description

[2-(Bromomethyl)cyclohexyl]benzene is an organobromine compound consisting of a benzene ring attached to a cyclohexane moiety, with a bromomethyl (-CH₂Br) substituent at the 2-position of the cyclohexyl group. Its molecular formula is C₁₃H₁₇Br, and its estimated molecular weight is 253.2 g/mol. The compound’s structure combines the aromaticity of benzene with the steric bulk of the brominated cyclohexane, making it a versatile intermediate in organic synthesis. Potential applications include its use in pharmaceuticals, agrochemicals, or advanced materials, where its bromine atom can act as a leaving group in nucleophilic substitution reactions .

Properties

Molecular Formula

C13H17Br

Molecular Weight

253.18 g/mol

IUPAC Name

[2-(bromomethyl)cyclohexyl]benzene

InChI

InChI=1S/C13H17Br/c14-10-12-8-4-5-9-13(12)11-6-2-1-3-7-11/h1-3,6-7,12-13H,4-5,8-10H2

InChI Key

GSZULYWYBJLBOP-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C(C1)CBr)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(Bromomethyl)cyclohexyl]benzene typically involves the bromomethylation of cyclohexylbenzene. One common method is the reaction of cyclohexylbenzene with bromomethylating agents such as paraformaldehyde and hydrobromic acid in acetic acid. This reaction proceeds under mild conditions and yields the desired bromomethylated product .

Industrial Production Methods

Industrial production of [2-(Bromomethyl)cyclohexyl]benzene may involve similar bromomethylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the product may involve distillation or recrystallization techniques to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

[2-(Bromomethyl)cyclohexyl]benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, ammonia, and thiols.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are employed.

Major Products

    Nucleophilic Substitution: Products include substituted cyclohexylbenzenes with various functional groups replacing the bromine atom.

    Oxidation: Products include cyclohexylbenzyl alcohol or cyclohexylbenzoic acid.

    Reduction: Products include cyclohexylmethylbenzene.

Scientific Research Applications

[2-(Bromomethyl)cyclohexyl]benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of [2-(Bromomethyl)cyclohexyl]benzene primarily involves nucleophilic substitution reactions. The bromomethyl group is highly electrophilic, making it susceptible to attack by nucleophiles. This leads to the formation of a new carbon-nucleophile bond and the release of a bromide ion. The aromatic benzene ring and the cyclohexyl group can influence the reactivity and selectivity of these reactions .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Below is a comparative analysis of [2-(Bromomethyl)cyclohexyl]benzene with structurally related brominated cyclohexane and aromatic derivatives.

Table 1: Key Properties of [2-(Bromomethyl)cyclohexyl]benzene and Analogues
Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Physical Properties Applications
[2-(Bromomethyl)cyclohexyl]benzene C₁₃H₁₇Br 253.2 Benzene, bromomethyl, cyclohexane Not explicitly reported; estimated higher boiling point due to aromaticity Organic synthesis, pharmaceuticals
Bromomethylcyclohexane C₇H₁₃Br 177.08 Bromomethyl, cyclohexane CAS 2550-36-9; used as a laboratory reagent Alkylating agent, intermediate in organic reactions
4-(Bromomethyl)benzaldehyde C₈H₇BrO 199.05 Bromomethyl, aldehyde, benzene Boiling point not reported; soluble in organic solvents Synthesis of aldehydic pharmaceuticals or polymers
(2-Bromoethyl)benzene C₈H₉Br 185.06 Bromoethyl, benzene Boiling point ~200–210°C (estimated) Intermediate in styrene derivatives or surfactants
1,2,3-Trifluoro-5-[trans-4-...]benzene C₁₇H₂₁F₃ 366.5 Trifluoro, cyclohexyl, benzene Boiling point: 289°C; density: 1.168 g/cm³ Materials science (e.g., liquid crystals)

Biological Activity

[2-(Bromomethyl)cyclohexyl]benzene, also known as rac-[(1R,2S)-2-(bromomethyl)cyclohexyl]benzene, is a compound with potential applications in various fields including chemistry, biology, and medicine. Its unique structure, characterized by a bromomethyl group attached to a cyclohexyl ring and a benzene moiety, suggests diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

The biological activity of [2-(Bromomethyl)cyclohexyl]benzene is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The bromomethyl group serves as an electrophile, allowing it to form covalent bonds with nucleophilic sites on target molecules. This interaction can modulate enzymatic activity and receptor signaling pathways, leading to various biological effects.

Biological Activity Overview

Research indicates that compounds similar to [2-(Bromomethyl)cyclohexyl]benzene often exhibit significant biological activities. These include:

  • Antitumor Activity : Some derivatives have shown promising antitumor effects in vitro and in vivo.
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Neuropharmacological Effects : Potential interactions with neurotransmitter systems suggest possible applications in neuropharmacology.

1. Antitumor Activity

A study evaluated the antitumor potential of various derivatives of [2-(Bromomethyl)cyclohexyl]benzene. Compounds were tested against different cancer cell lines, revealing IC50 values that indicate their potency. For example:

CompoundIC50 (nM)Cell Line
7a3.6Breast
7k7.3Lung
7m5.8Colon

These results suggest that modifications to the cyclohexyl and benzene rings can enhance antitumor activity .

2. Enzyme Inhibition

Another study focused on the inhibitory effects of [2-(Bromomethyl)cyclohexyl]benzene derivatives on various enzymes. The results showed significant inhibition rates for certain compounds:

Compound% InhibitionEnzyme Target
27b85.36p38α MAPK
27d81.48c-Met
Diclofenac sodium82.54Non-specific

This highlights the potential of these compounds in therapeutic applications targeting specific biochemical pathways .

3. Neuropharmacological Studies

Research into the neuropharmacological effects of [2-(Bromomethyl)cyclohexyl]benzene has indicated interactions with neurotransmitter systems, particularly those involving dopamine and serotonin receptors. These interactions may contribute to behavioral changes observed in animal models treated with the compound.

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